N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
N-(1H-Imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core fused with an imidazole substituent. Its structure includes a 1,2-dihydroquinoline scaffold modified by a carboxamide group at position 4 and a methyl group at position 1.
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-18-11-5-3-2-4-9(11)10(8-12(18)19)13(20)17-14-15-6-7-16-14/h2-8H,1H3,(H2,15,16,17,20) |
InChI Key |
NQPGRJFISFVSPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine, followed by cyclization with a suitable reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analog: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
This compound (CAS: 1790895-25-8) shares the 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide backbone but substitutes the imidazole group with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Key differences include:
The imidazole group in the target compound enhances polarity and metal-binding capacity compared to the benzo-dioxin analog, which may improve solubility and bioavailability in biological systems.
Comparison with Imidazole-Based Ligands
describes a copper(II) complex synthesized using the ligand 1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine, a Schiff base derivative. While distinct from the target compound, both share an imidazole core. Key contrasts include:
- Functional Groups : The target compound has a carboxamide linkage, whereas the Schiff base ligand features a methanimine (C=N) group and a methylthio substituent .
- Coordination Behavior: The Schiff base ligand acts as a tridentate donor (N, S, N), forming stable metal complexes, while the target compound’s imidazole may serve as a monodentate ligand unless modified .
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